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Compound of Interest

Compound Name: Indan-5-carbaldehyde

Cat. No.: B1583184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,3-

dihydro-1H-indene-5-carbaldehyde, a valuable intermediate in organic synthesis. This

document details the key physicochemical properties, a proposed synthetic pathway, and the

expected spectroscopic data for the unambiguous identification of this compound.

Physicochemical Properties
2,3-dihydro-1H-indene-5-carbaldehyde, also known as 5-indancarboxaldehyde, is a derivative

of indane, featuring a formyl group at the 5-position of the aromatic ring. Its fundamental

properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₀H₁₀O [1][2]

Molar Mass 146.19 g/mol [1][2]

CAS Number 30084-91-4 [2]

Appearance Colorless to pale yellow liquid [3]

Boiling Point 146.0-147.5 °C (at 29 Torr) [2]

Melting Point 255-257 °C [2]

Density 1.122 ± 0.06 g/cm³ (Predicted) [2]

Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the formylation of electron-rich aromatic compounds such

as 2,3-dihydro-1H-indene (indane) is the Vilsmeier-Haack reaction. This reaction utilizes a

Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted

amide like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol
The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of an

electron-rich aromatic substrate and can be adapted for the synthesis of 2,3-dihydro-1H-

indene-5-carbaldehyde.

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide

(DMF) (1.2 equivalents) to 0 °C in an ice bath.

Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with

constant stirring.

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes,

then warm to room temperature and stir for another 30 minutes to ensure the complete

formation of the Vilsmeier reagent.
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Formylation: Dissolve 2,3-dihydro-1H-indene (1.0 equivalent) in a minimal amount of an inert

solvent such as dichloromethane (DCM).

Add the solution of indane dropwise to the prepared Vilsmeier reagent.

Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it

slowly into a beaker of crushed ice.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the effervescence ceases.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three

times.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of

hexane and ethyl acetate) to yield pure 2,3-dihydro-1H-indene-5-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Workflow:
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Vilsmeier Reagent Formation

Formylation Work-up & Purification
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POCl3
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Caption: Workflow for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

Spectroscopic Characterization
The structure of the synthesized 2,3-dihydro-1H-indene-5-carbaldehyde can be confirmed by a

combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and

mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aromatic, aldehydic, and aliphatic protons.

Aldehydic Proton: A singlet in the region of 9.8-10.0 ppm.

Aromatic Protons: The aromatic region (7.0-7.8 ppm) should display a pattern corresponding

to a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a singlet or a narrow

doublet, while the other two will show ortho- and meta-coupling.
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Aliphatic Protons: The protons of the five-membered ring will appear in the upfield region.

The two benzylic methylene groups (at C1 and C3) are expected to be triplets around 2.9-3.1

ppm, and the central methylene group (at C2) should be a quintet or multiplet around 2.0-2.2

ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and

types of carbon atoms in the molecule.

Carbonyl Carbon: A signal in the downfield region, typically around 190-195 ppm.

Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the

carbon attached to the aldehyde group being the most downfield among them.

Aliphatic Carbons: Three signals corresponding to the methylene carbons of the indane

moiety will be observed in the upfield region (25-35 ppm).

Predicted NMR Data:

¹H NMR

Predicted
Chemical Shift
(ppm)

Multiplicity Integration Assignment

Aldehydic H ~9.9 s 1H -CHO

Aromatic H ~7.7 d 1H H-6

Aromatic H ~7.6 s 1H H-4

Aromatic H ~7.3 d 1H H-7

Aliphatic H ~2.9 t 4H H-1, H-3

Aliphatic H ~2.1 p 2H H-2
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¹³C NMR
Predicted Chemical Shift
(ppm)

Assignment

Carbonyl C ~192 C=O

Aromatic C ~150 C-5

Aromatic C ~145 C-3a

Aromatic C ~135 C-7a

Aromatic C ~130 C-6

Aromatic C ~127 C-4

Aromatic C ~125 C-7

Aliphatic C ~33 C-1, C-3

Aliphatic C ~25 C-2

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

C=C Stretch (Aromatic): Several bands in the region of 1450-1600 cm⁻¹.

Expected IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~2820, ~2720 Weak Aldehydic C-H Stretch

~1700 Strong Aldehydic C=O Stretch

~1600, ~1480 Medium-Strong Aromatic C=C Stretch

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak

corresponding to the molecular weight of the compound.

Molecular Ion (M⁺): A prominent peak at m/z = 146.

Fragmentation: A significant fragment at m/z = 145, corresponding to the loss of a hydrogen

atom from the aldehyde group, is expected. Another characteristic fragment at m/z = 117,

resulting from the loss of the formyl group (-CHO), may also be observed.

Diagram of the Structure Elucidation Logic:
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Caption: Logical workflow for the synthesis and structural confirmation.

Conclusion
The structural elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde is achieved through a

combination of a reliable synthetic method, such as the Vilsmeier-Haack reaction, and

comprehensive spectroscopic analysis. The expected data from ¹H NMR, ¹³C NMR, IR, and

mass spectrometry provide a unique fingerprint for the molecule, allowing for its unambiguous

identification. This guide serves as a valuable resource for researchers in the fields of organic

synthesis and drug development who may utilize this compound as a key building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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